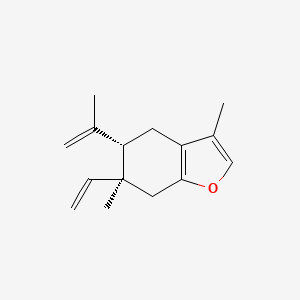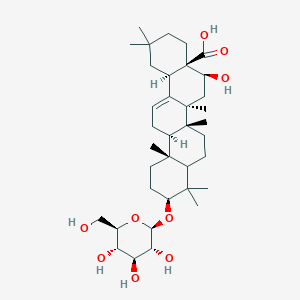
EcliptasaponinD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This plant is widely used in traditional medicine for its various therapeutic properties, including anti-inflammatory, hepatoprotective, and immunomodulatory effects . Ecliptasaponin D is one of the key bioactive constituents contributing to these medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ecliptasaponin D involves multiple steps, starting from basic triterpenoid structures. The process typically includes glycosylation reactions where sugar moieties are attached to the triterpenoid backbone. Specific reaction conditions, such as the use of catalysts and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of Ecliptasaponin D often relies on extraction from Eclipta prostrata using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Ecliptasaponin D. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ecliptasaponin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups attached to the triterpenoid backbone.
Substitution: Substitution reactions, particularly glycosylation, are crucial for attaching sugar moieties to the triterpenoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Glycosylation reactions often use catalysts such as Lewis acids under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various glycosylated derivatives of Ecliptasaponin D, each with potentially unique biological activities .
Wissenschaftliche Forschungsanwendungen
Ecliptasaponin D has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: Ecliptasaponin D is used to investigate its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Research has shown its potential in treating conditions like renal fibrosis and liver diseases due to its anti-inflammatory and hepatoprotective properties
Industry: Ecliptasaponin D is explored for its use in developing natural health products and supplements.
Wirkmechanismus
Ecliptasaponin D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Hepatoprotective: Ecliptasaponin D enhances the expression of antioxidant enzymes and reduces oxidative stress in liver cells.
Immunomodulatory: It modulates the activity of immune cells, enhancing the body’s defense mechanisms
Vergleich Mit ähnlichen Verbindungen
Ecliptasaponin A: Another triterpenoid saponin from Eclipta prostrata with similar anti-inflammatory and hepatoprotective effects.
Wedelolactone: A coumestan compound from the same plant, known for its anti-inflammatory and anti-cancer properties.
Uniqueness: Ecliptasaponin D is unique due to its specific glycosylation pattern, which may confer distinct biological activities compared to other saponins. Its comprehensive effects on inflammation, liver protection, and immune modulation make it a valuable compound for further research and therapeutic development .
Eigenschaften
Molekularformel |
C36H58O9 |
|---|---|
Molekulargewicht |
634.8 g/mol |
IUPAC-Name |
(4aR,5S,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
WYDPEADEZMZKNM-XCRUBJGFSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,3S,4S,5S,6R,8S,10S,13S,16R,17R,18S)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818227.png)
![(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818232.png)
![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818237.png)
![(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10818245.png)
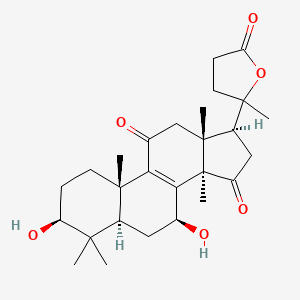
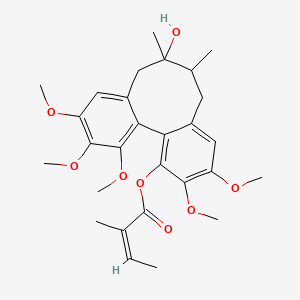

![[(1S,5R,8R,13R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818273.png)
![3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818276.png)
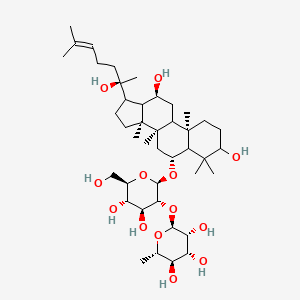
![(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B10818299.png)
![2-[[(1S,3S,12R,14S,17R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818309.png)
![(18,19-Dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate](/img/structure/B10818312.png)
